2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a methylthio group attached to the thiophene ring and an amino group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid as a one-carbon source reagent. The reaction conditions usually include heating the starting materials in the presence of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) along with a primary amine . Another approach involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thienopyrimidines depending on the electrophile used.
Scientific Research Applications
2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is an attractive drug target for tuberculosis treatment. The compound’s activity is attributed to its ability to interfere with the oxidative phosphorylation pathway, leading to ATP depletion in the bacterial cells . Additionally, the presence of nitrogen and sulfur atoms in the thienopyrimidine core structure suggests potential antioxidant activity through mechanisms like hydrogen atom transfer (HAT), single electron transfer-proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Similar structure but lacks the methylthio group.
Thieno[3,4-b]pyridine: Different ring fusion pattern but shares the thiophene and pyrimidine rings.
2-Amino-thieno[2,3-d]pyrimidin-4(3H)-one: Contains a carbonyl group instead of the amino group
Uniqueness
2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the methylthio group, which imparts distinct chemical properties and biological activities. This modification enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
2-methylsulfanylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-11-7-9-5(8)4-2-3-12-6(4)10-7/h2-3H,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWBMSKFZIYOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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